1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea
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Overview
Description
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by a pyrazole ring substituted with tert-butyl and methylphenyl groups, and a urea moiety linked to a hydroxyethyl group. Its complex structure allows for diverse interactions and functionalities, making it a subject of interest in chemical and biological research .
Preparation Methods
The synthesis of 1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea typically involves multi-step organic reactions. One common method includes the condensation of 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine with 2-hydroxyethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The urea moiety can be reduced to form amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea involves its interaction with molecular targets such as enzymes and receptors. For instance, as an inhibitor of CDK8, it binds to the active site of the enzyme, preventing its interaction with substrates and thus inhibiting its activity. This interaction can affect various cellular pathways, including those involved in cell cycle regulation and transcription .
Comparison with Similar Compounds
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea can be compared with other pyrazole derivatives and urea-containing compounds. Similar compounds include:
- 1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)Propyl]Urea
- Tert-Butyl [3-({[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]Carbamoyl}Amino)Propyl]Carbamate
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C17H24N4O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C17H24N4O2/c1-12-5-7-13(8-6-12)21-15(19-16(23)18-9-10-22)11-14(20-21)17(2,3)4/h5-8,11,22H,9-10H2,1-4H3,(H2,18,19,23) |
InChI Key |
QTPQATQIABNKIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCCO |
Origin of Product |
United States |
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